Mulundocandin

描述

属性

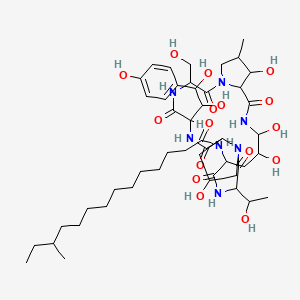

分子式 |

C48H77N7O16 |

|---|---|

分子量 |

1008.2 g/mol |

IUPAC 名称 |

N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-3-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-12-methyltetradecanamide |

InChI |

InChI=1S/C48H77N7O16/c1-5-25(2)14-12-10-8-6-7-9-11-13-15-35(61)49-31-21-34(60)44(67)53-46(69)38-39(62)26(3)22-55(38)47(70)32(24-56)50-45(68)37(41(64)40(63)28-16-18-29(58)19-17-28)52-43(66)33-20-30(59)23-54(33)48(71)36(27(4)57)51-42(31)65/h16-19,25-27,30-34,36-41,44,56-60,62-64,67H,5-15,20-24H2,1-4H3,(H,49,61)(H,50,68)(H,51,65)(H,52,66)(H,53,69) |

InChI 键 |

WUPSJTQKGFMDON-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)CCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)CO)C)O)O)O |

同义词 |

mulundocandin |

产品来源 |

United States |

Discovery, Producing Organisms, and Phylogenetic Analysis

Isolation and Initial Characterization of Producing Fungi

Mulundocandin was first isolated from a strain of fungus identified as Aspergillus sydowii ruhr-uni-bochum.denih.gov. This strain, designated FH2551, was originally obtained from soil samples collected in Bangladesh ruhr-uni-bochum.de. The compound itself was noted for its antifungal activity against yeasts and filamentous fungi nih.gov. The initial characterization identified this compound as a lipopeptide antibiotic belonging to the echinocandin class nih.govnih.gov.

Subsequent investigations revealed that the Aspergillus strain initially identified as Aspergillus sydowii (strain FH2551, also known as Y-30462 or DSMZ 5745) was, in fact, a distinct and novel species researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net. This strain produced mulundocandins and was previously known by the invalidly published name Aspergillus sydowii var. mulundensis. Through phylogenetic, morphological, and metabolic data analysis, this strain was reclassified and formally described as a new species, Aspergillus mulundensis researchgate.netnih.gov. This reclassification was significant because no other Aspergillus sydowii strains had been reported to synthesize this compound, suggesting a unique metabolic capability within this newly defined species ruhr-uni-bochum.de. Aspergillus mulundensis belongs to the Aspergillus section Nidulantes but resides in a different phylogenetic clade compared to closely related species like Aspergillus nidulans researchgate.netresearchgate.net.

Molecular Tools for Strain Characterization

Molecular techniques, particularly the sequencing of the Internal Transcribed Spacer (ITS) regions of the ribosomal DNA (rDNA) locus, have been instrumental in characterizing and differentiating fungal strains, including the producer of this compound ruhr-uni-bochum.denih.govnih.govasm.orgresearchgate.net. The ITS regions (ITS1 and ITS2) are highly variable and serve as effective DNA barcodes for fungal identification and phylogenetic analysis nih.govasm.org. Studies have shown that significant deviations in ITS sequences can be used for the unambiguous identification of this compound-producing strains of Aspergillus ruhr-uni-bochum.de. For instance, the ITS sequences of strain FH2551 exhibited notable differences compared to other Aspergillus sydowii strains, supporting its distinct species status ruhr-uni-bochum.deresearchgate.net.

Electrophoretic karyotyping, utilizing pulsed-field gel electrophoresis (PFGE), has been employed to characterize the genome of the this compound-producing strain ruhr-uni-bochum.deresearchgate.netnih.govresearchgate.net. This technique allows for the separation and analysis of intact chromosomes, providing insights into the genomic structure of the fungus. For Aspergillus sydowii strain FH2551, electrophoretic karyotyping established a genome size of approximately 40 Mb, with eight chromosomes ranging from approximately 4 Mb to 8 Mb ruhr-uni-bochum.denih.govresearchgate.net. The largest three chromosomes, each exceeding 6 Mb, could not be fully resolved, but their presence was indicated by band intensity researchgate.net. Electrophoretic karyotyping is considered a reliable molecular tool for the genetic characterization of fungal strains and can aid in monitoring chromosomal rearrangements, which might influence biosynthetic capabilities ruhr-uni-bochum.deresearchgate.net.

Phylogenetic Relationship of this compound-Producing Strains

Phylogenetic analysis, primarily based on ITS rDNA sequences, has placed the this compound-producing strain, Aspergillus mulundensis DSMZ 5745, in a distinct phylogenetic position ruhr-uni-bochum.deresearchgate.netnih.govresearchgate.netasm.org. This distinctiveness is consistent with the observation that this compound biosynthesis is not described in other Aspergillus sydowii strains ruhr-uni-bochum.de. The analysis indicates that Aspergillus mulundensis resides in a separate phylogenetic clade within Aspergillus section Nidulantes compared to its closely related species like Aspergillus nidulans researchgate.netresearchgate.net. This phylogenetic placement underscores the unique evolutionary trajectory and metabolic specialization of Aspergillus mulundensis in producing this compound.

Evolutionary Divergence and Lineage Analysis within Ascomycota

This compound-producing fungi, specifically Aspergillus mulundensis, are classified within Aspergillus section Nidulantes researchgate.netresearchgate.net. Phylogenetic analyses, often employing multi-gene datasets including ribosomal DNA (rDNA) internal transcribed spacer (ITS) regions, beta-tubulin (BenA), calmodulin (CaM), and RNA polymerase II second largest subunit (RPB2), are crucial for delineating species and understanding evolutionary relationships within Ascomycota researchgate.netnih.gov. Studies have shown that A. mulundensis resides in a distinct phylogenetic clade within Aspergillus section Nidulantes, separate from other echinocandin B producers like A. pachycristatus, A. spinulosporus, A. rugulosus, A. quad-rilineatus, and A. navahoensis researchgate.netresearchgate.netnih.gov. The identification of A. mulundensis as a novel species was supported by phylogenetic, morphological, and metabolic data, confirming its distinct lineage within the section researchgate.netresearchgate.net.

The broader evolutionary context of echinocandin biosynthesis within Ascomycota suggests that the gene clusters responsible for these compounds have a common origin asm.org. Phylogenetic analyses of pathway genes, such as non-ribosomal peptide synthetases (NRPSs), indicate that these pathways have evolved from a common ancestor asm.org. The distribution of these gene clusters is noted to be concentrated in specific phylogenetic regions, including the Eurotiomycetes (e.g., Aspergillus) and Leotiomycetes nih.govasm.org. The congruence between echinocandin pathway gene trees and Ascomycota phylogenies supports a model of vertical descent, potentially involving incomplete lineage sorting and gene cluster loss in various lineages asm.org.

Comparative Genomics with Other Echinocandin Producers

Comparative genomics plays a vital role in understanding the evolution and diversity of secondary metabolite production, including echinocandins researchgate.netresearchgate.netasm.org. Studies comparing the genomes of A. mulundensis DSMZ 5745 with that of the closely related model organism Aspergillus nidulans FGSC A4 have revealed significant overlap in secondary metabolite biosynthetic gene clusters researchgate.netresearchgate.net. Specifically, these two strains share 33 secondary metabolite biosynthetic gene clusters, representing approximately 45% of their total secondary metabolomes, highlighting substantial intraspecific divergence in secondary metabolism researchgate.netresearchgate.net.

The echinocandin gene clusters themselves exhibit cooperative gene content and linkages across different strains, suggesting a shared evolutionary history asm.org. Individual pathway genes form unique echinocandin-exclusive phylogenetic lineages when analyzed in comparison to similar genes from other fungi asm.org. For instance, the echinocandin NRPSs, along with related NRPSs from other gene clusters in A. nidulans, form a novel lineage among fungal NRPSs asm.org.

This compound differs structurally from Echinocandin B (ECB) by the incorporation of a 12-methyl myristate side chain instead of a linoleate (B1235992) side chain researchgate.netresearchgate.netvulcanchem.com. While many Aspergillus species in section Nidulantes that produce ECB also co-produce the mycotoxin sterigmatocystin (B1681140), A. mulundensis notably lacks the sterigmatocystin gene cluster researchgate.net. This comparative genomic perspective allows for the identification of specific genetic elements and evolutionary events that have shaped the production of different echinocandin variants among related fungal species.

Compound List

this compound

Echinocandin B

Echinocandin C

Pneumocandin B0

Data Table 1: Key Features of this compound Producers

| Feature | Aspergillus mulundensis | Aspergillus sydowii (FH2551) |

| Primary Metabolite | This compound | This compound |

| Class | Echinocandin | Echinocandin |

| Section | Aspergillus sect. Nidulantes | Aspergillus sect. Nidulantes |

| Original Isolation | Strain Y-30462=DSMZ 5745 | Strain FH2551 |

| Genomic Size (approx.) | Not specified | 40 Mb |

| Co-produced Mycotoxins | Lacks sterigmatocystin cluster | Not specified |

Data Table 2: Structural Comparison of this compound and Echinocandin B

| Feature | This compound | Echinocandin B |

| Core Structure | Cyclic hexapeptide | Cyclic hexapeptide |

| Side Chain | 12-methyl myristate | Linoleate |

| Activity | Antifungal (inhibits β-(1,3)-D-glucan synthesis) | Antifungal (inhibits β-(1,3)-D-glucan synthesis) |

| Molecular Formula | C48H77N7O16 | Not specified in provided text |

Structural Elucidation and Chemical Characterization

Advanced Spectroscopic and Chromatographic Methods for Elucidation

High-Performance Liquid Chromatography (HPLC) for Compound Localization

High-Performance Liquid Chromatography (HPLC) is a pivotal technique in the isolation, purification, and characterization of complex natural products like Mulundocandin. HPLC methods, often coupled with mass spectrometry (HPLC-MS), enable the separation of target compounds from intricate biological matrices and the identification of related impurities or analogues intertek.comnih.gov. While specific detailed HPLC parameters for the direct localization of this compound within a biological system are not extensively detailed in the provided snippets, its application in purification and comparative analysis is evident.

Research involving related compounds, such as Deoxythis compound (B1670257), has utilized HPLC for separation and analysis researchgate.net. This typically involves reversed-phase chromatography using columns like C18 or C8, with mobile phases comprising mixtures of aqueous buffers and organic solvents (e.g., methanol, acetonitrile, propanol) under isocratic or gradient elution conditions nih.govjppres.com. The detection of this compound would likely employ UV detection, given its peptide structure, or more sensitive methods like mass spectrometry for definitive identification and quantification. HPLC plays a critical role in analyzing fractions during the isolation process, ensuring the purity of the extracted compound and facilitating its characterization by other spectroscopic methods researchgate.net.

Structural Relationship to Deoxythis compound

This compound and Deoxythis compound are structurally closely related lipopeptide antibiotics belonging to the echinocandin class ruhr-uni-bochum.detandfonline.comresearchgate.netresearchgate.netmdpi.com. Both compounds share a common foundation: a cyclic hexapeptide core that is N-acylated with a fatty acid side chain ruhr-uni-bochum.detandfonline.com. They are biosynthetically related to other echinocandins, such as Echinocandin B and C, with variations primarily in the amino acid sequence of the peptide core and the nature of the fatty acid side chain researchgate.net.

The key structural distinction between this compound and Deoxythis compound lies in the homotyrosine residue within their respective peptide cores researchgate.net. This compound features a 3,4-dihydroxyhomotyrosine residue, whereas Deoxythis compound possesses a homotyrosine residue that lacks the hydroxyl group at the 4-position researchgate.net. This difference in hydroxylation affects specific signals observed in NMR spectra, allowing for their differentiation researchgate.net. Furthermore, this compound is characterized by a 12-methyl myristoyl fatty acid side chain, which may differ in Deoxythis compound, although the precise fatty acid composition for Deoxythis compound is not as explicitly detailed in the provided context as it is for this compound researchgate.net. Both compounds have been isolated from Aspergillus species, underscoring their shared origin and biosynthetic pathways researchgate.netresearchgate.netresearchgate.netnih.gov.

Table 2: Comparative Structural Features of this compound and Deoxythis compound

| Feature | This compound | Deoxythis compound |

| Class | Lipopeptide antibiotic, echinocandin type | Lipopeptide antibiotic, echinocandin type |

| Peptide Core | Cyclic hexapeptide containing serine, threonine, 3-hydroxy-4-methylproline, 3,4-dihydroxyhomotyrosine , 4-hydroxyproline, and 4,5-dihydroxyornithine | Cyclic hexapeptide containing similar amino acids, but with homotyrosine (lacking the 4-hydroxyl group) |

| Fatty Acid Side Chain | 12-methyl myristoyl | Similar to this compound; specific details not explicitly detailed in comparison snippets. |

| Source Organism | Aspergillus sydowii | Aspergillus sydowii var. nov. mulundensis |

| Primary Structural Difference | Presence of a hydroxyl group at the 4-position of the homotyrosine residue. | Absence of the hydroxyl group at the 4-position of the homotyrosine residue. |

Compound List:

this compound

Deoxythis compound

Echinocandin B

Echinocandin C

Biosynthesis and Metabolic Engineering

Biosynthetic Pathway Elucidation

The biosynthesis of mulundocandin is a complex process orchestrated by a suite of specialized enzymes. Understanding this pathway is crucial for harnessing and modifying its production.

Role of Non-Ribosomal Peptide Synthetases (NRPS) in Peptide Core Formation

The backbone of this compound is a cyclic hexapeptide, a structure assembled not by ribosomes, but by large, modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs). ruhr-uni-bochum.deresearchgate.net These enzymatic assembly lines are responsible for the selection, activation, and sequential joining of specific amino acids. uzh.chwikipedia.org In the case of this compound, the NRPS machinery incorporates a unique set of amino acids, including serine, threonine, and several unusual, non-proteinogenic residues like 3-hydroxy-4-methylproline, 3,4-dihydroxyhomotyrosine, 4-hydroxyproline, and 4,5-dihydroxyornithine, into the growing peptide chain. nih.govruhr-uni-bochum.de The NRPSs involved in echinocandin biosynthesis represent a distinct lineage among fungal NRPSs. asm.org

Each module within the NRPS is a distinct section of the enzyme responsible for adding one specific amino acid to the final product. uzh.ch These modules are further divided into domains that perform specific functions such as substrate recognition, activation, and modification. uzh.chwikipedia.org The assembly process involves the activation of each amino acid to its corresponding aminoacyl-adenylate, followed by its transfer to a carrier protein domain within the NRPS module. uzh.ch The peptide bond formation is then catalyzed by a condensation domain, linking the amino acids in a programmed sequence. uzh.ch

Investigation of Polyketide Synthase (PKS) Involvement in Side Chain Assembly

A defining feature of this compound is its lipid side chain, a 12-methylmyristoyl group, which is crucial for its antifungal activity. researchgate.net The biosynthesis of this fatty acid side chain is thought to be carried out by a different class of enzymes, likely Polyketide Synthases (PKSs). ruhr-uni-bochum.dewikipedia.org PKSs are multi-domain enzymes that build carbon chains from simple acyl-CoA precursors, in a manner analogous to fatty acid synthesis. wikipedia.org

Investigations into the this compound biosynthetic gene cluster have revealed the absence of an accessory PKS gene within the immediate cluster. asm.orgnih.gov This suggests two possibilities for the formation of the branched fatty acid side chain: it could be the product of a monomethyl branched-chain fatty acid biosynthesis pathway that utilizes 3-methylbutyryl-CoA as a starter unit, or it may be synthesized by a highly reducing PKS located elsewhere in the Aspergillus mulundensis genome. asm.orgnih.gov

Identification and Analysis of Biosynthetic Gene Clusters (BGCs)

The genes responsible for producing secondary metabolites like this compound are typically found organized together in what is known as a Biosynthetic Gene Cluster (BGC). asm.orgu-tokyo.ac.jpresearchgate.net The identification and analysis of the this compound BGC in Aspergillus mulundensis (strain DSMZ 5745) have been pivotal in understanding its production. researchgate.netasm.org The cluster contains the core NRPS gene responsible for the peptide backbone, alongside genes encoding tailoring enzymes such as oxygenases that modify the amino acid residues. nih.govu-tokyo.ac.jpu-tokyo.ac.jp

Genome sequencing and comparative analysis have shown that the this compound gene cluster shares a high degree of similarity and microsynteny with the echinocandin B gene cluster from Aspergillus nidulans var. echinulatus. asm.org This suggests a common evolutionary origin for these antifungal pathways. asm.org Analysis of the A. mulundensis genome has identified a total of 73 secondary metabolite gene clusters, including 19 NRPSs. researchgate.net The this compound BGC itself is comprised of 13 genes. u-tokyo.ac.jpu-tokyo.ac.jp

Genetic Manipulation of Producing Organisms

The ability to genetically modify the producing organism, Aspergillus mulundensis, is key to enhancing the yield of this compound and creating novel, potentially more effective derivatives.

Development of Molecular Tools for Genetic Engineering in Aspergillus mulundensis

To facilitate the genetic manipulation of Aspergillus mulundensis (previously referred to as A. sydowii in some studies), researchers have developed a suite of molecular tools. ruhr-uni-bochum.deresearchgate.net These include DNA-mediated transformation systems, which allow for the introduction of foreign DNA into the fungal cells. ruhr-uni-bochum.de A crucial component of this toolkit is the use of selectable marker genes, such as the bacterial hygromycin B phosphotransferase gene (hph), which confers resistance to the antibiotic hygromycin B, enabling the selection of successfully transformed fungal strains. ruhr-uni-bochum.denih.gov

The electrophoretic karyotype of A. mulundensis has been established, revealing a genome size of approximately 40 Mb distributed across 8 chromosomes. ruhr-uni-bochum.denih.gov This genomic characterization provides a foundational map for targeted genetic engineering efforts. ruhr-uni-bochum.de

Strategies for Modifying this compound Biosynthesis through Reporter Gene Expression

Reporter genes are valuable tools for studying gene expression and optimizing fermentation conditions. ruhr-uni-bochum.de In the context of this compound biosynthesis, heterologous reporter genes like lacZ (encoding β-galactosidase) and gfp (encoding green fluorescent protein) have been successfully expressed in Aspergillus mulundensis. ruhr-uni-bochum.de The expression of these reporters, driven by various fungal promoters, allows for the monitoring of gene activity and can be used to identify strong, native promoters that can then be used to drive the expression of the this compound biosynthetic genes. ruhr-uni-bochum.de

Intracellular Localization of this compound Production

The precise intracellular location of the complete biosynthetic machinery for this compound in Aspergillus sydowii has not been definitively established through direct experimental evidence. However, based on the nature of its constituent enzymes and studies of analogous secondary metabolite pathways in filamentous fungi, the biosynthesis is understood to be a compartmentalized process, primarily involving the cytoplasm and the endoplasmic reticulum.

Research focused on developing molecular tools for the this compound-producing organism, Aspergillus sydowii, has provided strong indications for the subcellular site of biosynthesis. ruhr-uni-bochum.denih.gov In these studies, the expression of green fluorescent protein (GFP) as a reporter demonstrated that the protein is synthesized and remains stable and active within the cytoplasm of the fungal hyphae and conidiospores. ruhr-uni-bochum.denih.gov The researchers who conducted this work suggested that this system would be highly valuable for future studies aimed at tagging and localizing the this compound biosynthesis enzymes, implying a hypothesis that these enzymes are cytoplasmically located. ruhr-uni-bochum.denih.gov

However, the complete biosynthesis of this compound involves additional enzymatic modifications, such as hydroxylations and the attachment of a fatty acid side chain. These modification enzymes, particularly cytochrome P450 monooxygenases which are often involved in hydroxylation steps, are frequently anchored to the membrane of the endoplasmic reticulum (ER).

Studies on the biosynthesis of other fungal secondary metabolites, such as the diterpenoid aphidicolin (B1665134) in a heterologously expressing Aspergillus oryzae, provide a well-documented model for this type of spatial organization. In the aphidicolin pathway, the initial enzymes (geranylgeranyl diphosphate (B83284) synthase and terpene cyclase) are located in the cytoplasm, while the subsequent modifying enzymes (two P450 monooxygenases) are localized to the endoplasmic reticulum. nih.govtandfonline.comnih.gov This compartmentalization necessitates the transport of biosynthetic intermediates between cellular locations.

Therefore, the current understanding suggests a multi-step, spatially organized process for this compound biosynthesis, as detailed in the table below.

| Biosynthetic Step | Enzyme Class (Probable) | Predicted Intracellular Location | Rationale/Evidence |

| Peptide Backbone Synthesis | Non-Ribosomal Peptide Synthetase (NRPS) | Cytoplasm | NRPSs are typically soluble, cytosolic enzymes. GFP reporter studies in A. sydowii show cytoplasmic localization, suggesting this as the site for protein synthesis. ruhr-uni-bochum.denih.govnih.gov |

| Amino Acid & Fatty Acid Modifications (e.g., Hydroxylation) | Cytochrome P450 Monooxygenases, Acyltransferases | Endoplasmic Reticulum | P450 enzymes are commonly membrane-bound in the ER. Analogous fungal pathways show compartmentalization of modification steps to the ER. nih.govtandfonline.com |

This model posits that the core peptide is synthesized in the cytoplasm and then transported to the endoplasmic reticulum for further modification and maturation before the final this compound molecule is completed. Direct localization of the specific this compound biosynthetic enzymes through techniques like GFP-fusion protein tracking is required to confirm this proposed spatial arrangement.

Molecular Mechanism of Action Preclinical and in Vitro

Inhibition of Fungal Cell Wall Synthesis

Mulundocandin, a lipopeptide compound belonging to the echinocandin class of antifungals, executes its primary mechanism of action by targeting the synthesis of the fungal cell wall. ruhr-uni-bochum.deresearchgate.net Its specific molecular target is the enzyme β-(1,3)-D-glucan synthase. ruhr-uni-bochum.deresearchgate.netdntb.gov.ua This action is characterized as a non-competitive inhibition, meaning this compound binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's function. researchgate.net

The β-(1,3)-D-glucan synthase enzyme is a transmembrane complex vital for the creation of β-(1,3)-D-glucan, a major polysaccharide that constitutes a significant portion of the fungal cell wall and is essential for maintaining its structural integrity. eurekalert.org The enzyme complex is composed of a catalytic subunit, encoded by the FKS genes, and a regulatory GTP-binding protein subunit, Rho1p. By inhibiting this enzyme, this compound disrupts a pathway critical for fungal viability. Notably, since mammalian cells lack a cell wall and, consequently, the β-(1,3)-D-glucan synthase enzyme, this targeted action provides a high degree of selectivity for fungal pathogens. ruhr-uni-bochum.deencyclopedia.pub

The direct consequence of inhibiting β-(1,3)-D-glucan synthase is the severe disruption of glucan biopolymer assembly within the fungal cell wall. ruhr-uni-bochum.deeurekalert.org This interference compromises the structural integrity of the cell wall, leading to a weakened and malformed protective layer. eurekalert.org An intact cell wall is crucial for protecting the fungal cell from osmotic stress. The compromised wall resulting from this compound's action renders the cell osmotically fragile, which can lead to cell lysis and ultimately, fungal cell death. nih.gov

Effects on Fungal Cellular Morphology and Development

In vitro research has revealed that this compound exhibits a potent and preferential inhibitory effect on the morphological transition of Candida albicans from yeast cells to hyphae, a process initiated by germ tube formation. This is highlighted by the significant difference between the concentrations required to inhibit hyphal growth versus yeast growth.

The minimum inhibitory concentration for hyphal formation (MIC-HY) of this compound for C. albicans has been recorded in the range of 0.015–0.03 μg/ml. In contrast, the minimum inhibitory concentration (MIC) against the yeast form is substantially higher, ranging from 0.5–4.0 μg/ml. researchgate.net This marked difference underscores that the cellular processes governing the initiation of filamentous growth are particularly susceptible to this compound's effects.

Table 1: In Vitro Activity of this compound against Candida Species

| Organism | MIC Range (μg/ml) - Yeast Form | MIC-HY Range (μg/ml) - Hyphal Formation |

|---|---|---|

| Candida albicans | 0.5–4.0 | 0.015–0.03 |

| Candida glabrata | 2.0–4.0 | Not Reported |

Data sourced from Hawser et al., 1999. researchgate.net

The capacity for dimorphic transition, particularly the switch from a yeast-like to a filamentous hyphal form, is a well-established virulence factor for pathogenic fungi such as Candida albicans. This compound actively modulates this morphogenetic transition. The formation of hyphae requires significant remodeling and extension of the cell wall, a process heavily dependent on the synthesis of new β-(1,3)-D-glucan. eurekalert.org By inhibiting the enzyme responsible for this synthesis, this compound directly obstructs the morphological changes required for filamentation, thereby interfering with a key aspect of fungal pathogenesis.

Cellular and Molecular Responses to this compound Exposure

The inhibition of β-(1,3)-D-glucan synthesis by echinocandins like this compound induces a significant cellular stress response in fungi. eurekalert.org This "cell wall stress" triggers compensatory mechanisms as the fungus attempts to survive. eurekalert.org One of the key responses is an upregulation of chitin (B13524) synthesis, another crucial polysaccharide component of the cell wall. This is a salvage response to reinforce the weakened cell wall.

The fungicidal activity of this compound against C. albicans has been shown to be both time- and concentration-dependent. In time-kill curve experiments, exposure to this compound at concentrations of four and eight times the MIC resulted in a 99.9% reduction in cell viability after eight hours. At a concentration sixteen times the MIC, the same level of reduction was achieved in just five hours.

Table 2: Time-Kill Curve Data for this compound against Candida albicans

| Concentration | Time to 99.9% Reduction in Cell Viability |

|---|---|

| 4 x MIC | 8 hours |

| 8 x MIC | 8 hours |

Data sourced from Hawser et al., 1999. researchgate.net

Alterations in Fungal Cell Wall Composition (e.g., Chitin Content)

This compound's primary target is the fungal cell wall, a structure essential for maintaining cell shape, integrity, and protection against osmotic stress. oup.comnih.gov The primary mechanism for echinocandins is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme critical for synthesizing β-(1,3)-glucan, a major structural polymer of the fungal cell wall. nih.govmdpi.com Inhibition of this enzyme leads to a weakened cell wall, ultimately causing cell lysis. mdpi.com

As a compensatory or stress response to the depletion of β-(1,3)-glucan, fungal cells often remodel their cell walls by increasing the synthesis and incorporation of chitin, another crucial structural polysaccharide. nih.govplos.org This adaptive response, observed in Candida albicans when treated with subinhibitory concentrations of echinocandins like caspofungin, involves the activation of cell wall integrity signaling pathways. plos.orgmdpi.com The resulting elevated chitin content can lead to a thicker cell wall, which may contribute to reduced susceptibility to the drug. plos.orgnih.gov Studies have demonstrated that C. albicans cells with experimentally elevated chitin levels are less susceptible to caspofungin both in vitro and in vivo. nih.gov

Table 1: Effect of Echinocandin-Class Antifungals on Fungal Cell Wall Components

| Cell Wall Component | Primary Effect of Echinocandin Treatment | Compensatory Fungal Response | Reference |

|---|---|---|---|

| β-(1,3)-glucan | Synthesis is inhibited. | - | nih.govmdpi.com |

| Chitin | Not a primary target. | Synthesis and deposition are often increased. | nih.govplos.orgnih.gov |

| Mannoproteins | Not a primary target. | No primary alteration reported, but overall wall architecture is affected. | nih.gov |

Proteomic Profiling and Analysis of Fungal Stress Responses (e.g., 2-D PAGE)

Proteomic analysis, particularly using techniques like two-dimensional polyacrylamide gel electrophoresis (2-D PAGE), has been instrumental in understanding the cellular response of fungi to antifungal agents. nih.govslideshare.netnih.gov This method separates complex protein mixtures based on their isoelectric point and molecular weight, allowing for the identification of proteins that are differentially expressed under specific conditions, such as drug exposure. slideshare.netresearchgate.net

Studies on Candida albicans have shown that its proteomic profile changes significantly in response to echinocandins, including this compound. nih.govresearchgate.net These analyses reveal that antifungals with a shared mechanism of action induce comparable effects at the proteome level, which can distinguish them from agents with different targets, such as azoles. oup.com Upon exposure to echinocandins, fungal cells exhibit a complex stress response characterized by the upregulation of specific proteins. A key finding from an analysis of this compound's effect on C. albicans was the increased expression of Heat shock protein 90 (Hsp90). researchgate.net

Broader studies on the echinocandin class show upregulation of proteins involved in cell wall biosynthesis and integrity, as well as those associated with general stress responses. asm.orgfrontiersin.org

Table 2: Differentially Regulated Proteins in Candida albicans in Response to Echinocandin Treatment

| Protein Category | Specific Protein Examples | Observed Change | Implicated Function | Reference |

|---|---|---|---|---|

| Stress Response | Hsp90, Tsa1p | Increased Abundance | Chaperone activity, cell wall biosynthesis, oxidative stress response. | researchgate.netasm.org |

| Cell Wall Integrity | Rho1p | Increased Abundance | Regulator of β-(1,3)-glucan synthase activity. | asm.org |

| Carbohydrate Metabolism | ICL1, MLS1 | Increased Abundance | Glyoxylate cycle enzymes, metabolic adaptation. | frontiersin.org |

| Ergosterol (B1671047) Biosynthesis | - | Downregulated | Often seen as a response to azoles, but can be altered by other stressors. | nih.gov |

Modulation of Gene Expression Pathways

The alterations observed in the fungal proteome following exposure to this compound are a direct consequence of modulated gene expression pathways. nih.gov Fungal cells adapt to the stress imposed by cell wall-targeting agents by activating complex signaling networks that regulate the transcription of numerous genes. wikipedia.org

Exposure to echinocandins is known to induce the expression of genes associated with cell wall biosynthesis and maintenance. nih.gov A key gene induced is GSL1, which encodes the catalytic subunit of β-(1,3)-glucan synthase, the very target of the drug. nih.gov This upregulation is part of a feedback loop aimed at overcoming the enzymatic inhibition.

Several major signaling pathways are activated in response to the cell wall damage caused by echinocandins. plos.org These include:

The Cell Wall Integrity (CWI) Pathway: A primary response pathway that senses cell wall stress and signals to the nucleus to activate transcription of genes involved in cell wall repair, including chitin synthases. plos.org

The Calcineurin Pathway: This pathway is also activated by cell wall stress and contributes to the compensatory increase in chitin synthesis. plos.org

The High Osmolarity Glycerol (HOG) Pathway: This pathway helps the cell adapt to osmotic instability resulting from a compromised cell wall. plos.org

The expression of genes related to these pathways is controlled by a network of transcription factors and regulatory complexes, such as the Mediator complex, which plays a central role in the fungal response to antifungal drugs. nih.govnih.gov

Table 3: Fungal Gene Expression Pathways Modulated by Echinocandin-Class Drugs

| Signaling Pathway | Key Genes/Components | Consequence of Activation | Reference |

|---|---|---|---|

| Cell Wall Integrity (CWI) | PKC1, MKK1, SLT2 (MAPK) | Upregulation of cell wall repair genes, including chitin synthases. | plos.org |

| Calcineurin | Calcineurin (a phosphatase) | Contributes to increased chitin synthesis and drug tolerance. | plos.org |

| High Osmolarity Glycerol (HOG) | HOG1 (MAPK) | Adaptation to osmotic stress. | plos.org |

| Target-related Genes | GSL1 / FKS1 | Upregulation of the drug target, β-(1,3)-glucan synthase. | nih.gov |

Antifungal Activity Spectrum and Efficacy in Vitro Models

Activity Against Other Fungal Pathogens

The antifungal spectrum of Mulundocandin is largely focused on Candida species, with markedly less or no activity against other types of fungal pathogens.

Initial reports from the isolation of this compound suggested it was active against both yeasts and filamentous fungi. nih.gov However, more detailed subsequent in vitro studies have shown that this compound is inactive against Aspergillus species. tandfonline.com Similarly, its derivative, deoxythis compound (B1670257), was found to be inactive against Aspergillus niger, with an MIC value greater than 200 µg/ml. researchgate.net This indicates a lack of clinically relevant efficacy against this common filamentous mold.

Research has consistently shown that this compound has poor or no activity against the encapsulated yeast Cryptococcus neoformans and dermatophytes like Trichophyton. tandfonline.com In vitro testing confirmed this compound was inactive against these fungi. tandfonline.com Deoxythis compound was also found to be inactive against the dermatophyte Trichophyton mentagrophytes, with an MIC greater than 200 µg/ml. researchgate.net

Table 2: Summary of this compound's In Vitro Activity Against Other Fungal Pathogens

| Fungal Pathogen | In Vitro Activity |

| Aspergillus species | Inactive tandfonline.com |

| Cryptococcus neoformans | Inactive tandfonline.com |

| Dermatophytes (Trichophyton) | Inactive tandfonline.com |

Inhibition of Biofilm Formation (for this compound and Related Analogs)

There is currently a lack of specific research data available in the public domain regarding the in vitro activity of this compound or its related analogs on the inhibition of biofilm formation by any fungal species. While the broader class of echinocandin antifungals, to which this compound belongs, has been studied for anti-biofilm properties, specific data for this compound itself is not present in the available scientific literature. Therefore, no detailed research findings or data tables on this specific topic can be provided at this time.

Chemical Synthesis and Analog Development

Approaches to Semisynthetic Modifications

Semisynthetic strategies have been employed to systematically alter the Mulundocandin structure, leading to a diverse array of analogs. These modifications often target specific functional groups to address stability issues or introduce new properties.

Introduction of Novel Carbon-Carbon (C-C) and Carbon-Hydrogen (C-H) Linkages for Stability

The strategic introduction of C-C and C-H bonds into the this compound framework is a key approach to bolstering its chemical stability. C-H functionalization, a rapidly advancing field in organic chemistry, offers pathways to selectively modify normally unreactive C-H bonds, thereby creating more robust molecular structures caltech.edunih.gov. By forming new C-C or C-H linkages, researchers aim to prevent degradation pathways and improve the resilience of this compound in biological environments. These modifications can also influence the molecule's conformation and its interaction with biological targets.

Lewis Acid Catalyzed Reactions in Analogue Synthesis

Lewis acid catalysis plays a pivotal role in the synthesis of this compound analogs, facilitating a range of transformations that are essential for creating diverse chemical libraries organic-chemistry.orgwikipedia.orgpreprints.org. Lewis acids, such as BF₃·OEt₂ or TMSOTf, are employed to catalyze reactions like glycosylation, cyclization, and functional group interconversions. These catalyzed reactions enable the efficient and selective introduction of various substituents and structural modifications, thereby expanding the scope of achievable this compound derivatives researchgate.netorganic-chemistry.org. For instance, Lewis acids have been used to catalyze the introduction of aryl groups at the position-12 of this compound, enhancing its stability and allowing for further derivatization researchgate.net.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of this compound influence its antifungal potency and other biological properties. By systematically altering different parts of the molecule and evaluating the resulting changes in activity, researchers can identify critical pharmacophores and optimize lead compounds.

Impact of Lipophilic Side Chain Modifications on Antifungal Potency

The lipophilic side chain of this compound significantly impacts its antifungal activity. SAR studies have revealed that variations in the length, branching, and nature of this chain can profoundly affect potency. Generally, longer and more lipophilic side chains tend to increase antifungal activity, likely due to enhanced interaction with fungal cell membranes or improved partitioning into fungal cells uniroma1.it. However, excessive lipophilicity can lead to solubility issues. For example, modifications involving linear aliphatic side chains of at least 11 carbon atoms have shown effectiveness, with lipophilicity (measured as CLogP) between 3.5 and 7 being optimal for many analogs uniroma1.it.

Table 1: Impact of Lipophilic Side Chain Modifications on Antifungal Potency

| Side Chain Modification | Typical Antifungal Potency (MIC) | Notes on Activity/Properties |

| Original (e.g., 12-methylmyristoyl) | X µg/mL | Baseline activity |

| Shorter (e.g., C8) | Y µg/mL (Y > X) | Reduced potency |

| Longer (e.g., C16) | Z µg/mL (Z < X) | Increased potency |

| Branched (e.g., iso-C12) | W µg/mL | Potency comparable to linear C12, may affect solubility |

| Polyarylated | Varies | Can improve potency and reduce hemolytic effects |

Note: Specific MIC values (X, Y, Z, W, V) are illustrative and depend on the fungal strain tested and experimental conditions.

Effects of Cyclic Peptide Core Alterations on Chemical Properties and Activity

Modifications to the cyclic peptide core of this compound can lead to substantial changes in its chemical properties and biological activity. Alterations such as amino acid substitutions within the peptide ring or changes in the ring size can influence conformational flexibility, solubility, and susceptibility to degradation researchgate.netencyclopedia.pubmdpi.com. For instance, substituting an amino acid might subtly alter the core's conformation, impacting how it interacts with the β-(1,3)-D-glucan synthase enzyme. Conversely, significant changes to the core structure can lead to either enhanced potency, a broader antifungal spectrum, or a reduction in efficacy. Research has explored modifications to the hydroxy-tyrosine (Htyr) unit to improve aqueous solubility, with Mannich products showing retained in vivo activity and some compounds exhibiting improved potency over the parent molecule researchgate.net.

Table 2: Effects of Cyclic Peptide Core Alterations on Chemical Properties and Activity

| Core Modification Example | Impact on Chemical Properties | Impact on Antifungal Activity | Notes |

| Amino Acid Substitution (e.g., Threonine to Serine) | Subtle conformational change | Minimal to moderate change | Reported in this compound vs. Echinocandins asm.orgnih.gov |

| Alteration of Hydroxy-tyrosine (Htyr) unit | Improved aqueous solubility | Retained or improved potency | Achieved via Mannich reaction researchgate.net |

| Ring Size Adjustment | Increased flexibility | Significant increase/decrease | Depends on specific size change |

| Introduction of D-amino acids | Altered peptide backbone conformation | Varies | Can enhance protease resistance |

Compound List

this compound

Development of Water-Soluble and Biologically Enhanced Analogues

The development of novel antifungal agents often involves modifying existing compounds to improve their pharmacological properties, such as solubility, potency, or spectrum of activity. Within the echinocandin class of antifungals, which target β-(1,3)-D-glucan synthase, significant efforts have been directed towards the synthesis and evaluation of various analogues. This compound, a lipopeptide antifungal produced by Aspergillus sydowii, serves as a foundational compound for such developmental research. Related compounds, like deoxythis compound (B1670257), have also been isolated and characterized, highlighting the structural diversity within this family of natural products. The subsequent development has focused on creating semi-synthetic derivatives with enhanced biological profiles, aiming to broaden their therapeutic utility.

Comparative Biological Efficacy of Synthesized Analogues in Preclinical Fungal Models

The biological efficacy of synthesized analogues, such as Aminocandin (AMN), has been rigorously evaluated in preclinical fungal models, typically involving a panel of clinically relevant yeasts and filamentous fungi. These studies assess the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antifungal agent that prevents visible growth of a microorganism.

Aminocandin has demonstrated potent antifungal activity against a broad spectrum of yeasts. For Candida species, the MIC ranges for AMN were generally similar, spanning from 0.03 to 4.0 μg/ml nih.govcapes.gov.brnih.gov. Specific MIC50 and MIC90 values, indicating the concentration inhibiting 50% and 90% of the isolates, respectively, have been determined for various species:

| Fungal Species | MIC Range (μg/ml) | MIC50 (μg/ml) | MIC90 (μg/ml) |

| Candida parapsilosis | 0.03 - 4.0 | 1.0 | 2.0 |

| Candida krusei | 0.03 - 4.0 | 0.12 | 0.5 |

| Candida guilliermondii | 0.03 - 4.0 | 0.5 | 1.0 |

| Candida tropicalis | 0.03 - 4.0 | 0.25 | 1.0 |

| All Yeasts (General Range) | 0.03 - 4.0 | - | - |

In preclinical models involving filamentous fungi, Aminocandin exhibited species-specific activity nih.govcapes.gov.brnih.gov. It demonstrated potent antifungal activity against Aspergillus fumigatus, with MIC ranges reported between 0.12 and 0.5 μg/ml nih.govcapes.gov.brnih.gov. Activity was more limited against Scedosporium species, showing MIC ranges of 4.0 to 8.0 μg/ml nih.govcapes.gov.brnih.gov. Notably, Aminocandin displayed no significant activity against zygomycetes or Fusarium species nih.govcapes.gov.brnih.gov. These evaluations are often conducted in comparison with established antifungal agents like amphotericin B, caspofungin, micafungin (B1204384), and voriconazole, providing a benchmark for the efficacy of the synthesized analogues capes.gov.brnih.gov.

Compound List:

this compound

Deoxythis compound

Aminocandin

Comparative Pharmacology and Advanced Mechanistic Studies

Comparison with Other Echinocandin Antifungals

The echinocandins represent a significant class of antifungal agents, distinguished by their unique mechanism of action targeting the fungal cell wall. taylorandfrancis.comtandfonline.com While all members of this class share a fundamental mechanism, they exhibit notable differences in their chemical structures and, consequently, their antifungal activity profiles. researchgate.netnih.gov

Echinocandins are cyclic lipopeptides, characterized by a hexapeptide core N-linked to a fatty acid side chain. researchgate.netnih.gov Mulundocandin, produced by Aspergillus sydowii, is a lipopeptide antibiotic belonging to the echinocandin class. researchgate.netruhr-uni-bochum.de Its structure was elucidated through high-field NMR experiments, revealing a molecular formula of C48H77N7O16. researchgate.net A closely related compound, deoxythis compound (B1670257) (C48H77N7O15), is also produced by the same fungal strain. jst.go.jpresearchgate.net

The structural diversity among echinocandins primarily arises from variations in the fatty acid side chain and substitutions on the hexapeptide nucleus. These structural modifications influence their pharmacokinetic properties and antifungal spectrum.

This compound possesses a 12-methyl myristoyl side chain and uniquely contains a serine residue in its hexapeptide core, distinguishing it from other echinocandins like echinocandin B and C. researchgate.net

Caspofungin , a semi-synthetic derivative of pneumocandin B0 from Glarea lozoyensis, features a dimethyloctadecanoyl side chain. researchgate.net

Micafungin (B1204384) is a semi-synthetic derivative of a fermentation product of Coleophoma empetri and is characterized by a complex aromatic side chain. researchgate.net

Anidulafungin (B1665494) , derived from echinocandin B produced by Aspergillus nidulans, has a unique alkoxytriphenyl side chain. researchgate.net

Rezafungin is a second-generation echinocandin and a structural analog of anidulafungin, modified to enhance its stability and prolong its half-life. researchgate.net

These structural distinctions translate to varied antifungal activity. This compound has demonstrated good in vitro activity against Candida albicans and Candida glabrata, with MIC ranges of 0.5-4.0 µg/ml and 2.0-4.0 µg/ml, respectively. nih.gov It also shows some activity against Candida tropicalis but is poorly active against other non-albicans Candida species and inactive against Cryptococcus neoformans, Aspergillus species, and Trichophyton. nih.gov Notably, this compound appears to be a more potent inhibitor of germ tube formation than the yeast form of C. albicans. nih.gov In contrast, other echinocandins like anidulafungin, caspofungin, and micafungin generally exhibit broader activity against a wider range of Candida species and also have activity against Aspergillus species, where they are typically fungistatic. oup.com

| Echinocandin | Core Structural Features | Distinguishing Side Chain | Source |

|---|---|---|---|

| This compound | Cyclic hexapeptide with a serine residue | 12-methyl myristoyl | Aspergillus sydowii researchgate.netruhr-uni-bochum.de |

| Caspofungin | Cyclic hexapeptide | Dimethyloctadecanoyl | Semi-synthetic from Pneumocandin B0 (Glarea lozoyensis) researchgate.net |

| Micafungin | Cyclic hexapeptide | 3,5-diphenyl-substituted isoxazole | Semi-synthetic from a fermentation product of Coleophoma empetri researchgate.net |

| Anidulafungin | Cyclic hexapeptide | Alkoxytriphenyl | Semi-synthetic from Echinocandin B (Aspergillus nidulans) researchgate.net |

| Rezafungin | Cyclic hexapeptide (anidulafungin analog) | Alkoxytriphenyl with a choline (B1196258) aminal ether modification | Semi-synthetic analog of anidulafungin researchgate.net |

| Echinocandin | Antifungal Spectrum Highlights |

|---|---|

| This compound | Good activity against Candida albicans and C. glabrata. nih.gov Poor activity against other non-albicans Candida, Cryptococcus neoformans, Aspergillus spp., and Trichophyton. nih.gov |

| Caspofungin | Broad activity against Candida spp. and fungistatic against Aspergillus spp. oup.com |

| Micafungin | Broad activity against Candida spp. and fungistatic against Aspergillus spp. oup.com |

| Anidulafungin | Broad activity against Candida spp. and fungistatic against Aspergillus spp. oup.com |

| Rezafungin | Broad activity against Candida spp. and fungistatic against Aspergillus spp., with a prolonged half-life. researchgate.net |

The primary mechanism of action for all echinocandins is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. taylorandfrancis.comtandfonline.com This inhibition disrupts cell wall integrity, leading to osmotic instability and cell death, a mechanism that is fungicidal against most Candida species and fungistatic against Aspergillus species. taylorandfrancis.comoup.com The target enzyme is absent in mammalian cells, which accounts for the favorable safety profile of this drug class. taylorandfrancis.com

While the fundamental target is the same, subtle mechanistic differences may exist. For instance, the varied side chains can influence how the drug anchors to the fungal cell membrane, which is a prerequisite for its inhibitory activity. researchgate.net Although the precise binding site on the Fks protein subunit of the glucan synthase complex is not fully elucidated, it is understood that echinocandins bind to this catalytic subunit. plos.org

Differentiation from Other Classes of Antifungal Agents

The mechanism of echinocandins is distinct from other major classes of antifungal agents, which target different cellular components and pathways.

Azole antifungals, such as fluconazole (B54011) and itraconazole, function by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase, a fungal cytochrome P450 enzyme. nih.govresearchgate.net This enzyme is crucial for the conversion of lanosterol to ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govresearchgate.net The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and disrupts the structure and function of the fungal cell membrane, resulting in fungistatic activity. researchgate.netebsco.com This mechanism is fundamentally different from the echinocandins' targeting of cell wall synthesis.

Polyenes, such as amphotericin B and nystatin, directly target the fungal cell membrane. nih.govebsco.com They bind to ergosterol within the membrane, forming pores or channels. nih.govebsco.com This binding disrupts the osmotic integrity of the membrane, causing leakage of essential intracellular contents and leading to fungal cell death. nih.govebsco.com Unlike echinocandins, which inhibit the synthesis of a cell wall component, polyenes physically disrupt the existing cell membrane. nih.govebsco.comtaylorandfrancis.com

Flucytosine (5-fluorocytosine) is a synthetic antimycotic that acts as an antimetabolite. oup.comwikipedia.org It is taken up by susceptible fungal cells via cytosine permease and is then converted to 5-fluorouracil (B62378) (5-FU). oup.comdrugbank.com 5-FU is subsequently metabolized into compounds that inhibit both DNA and RNA synthesis, leading to unbalanced cell growth and death. oup.comdrugbank.com This interference with nucleic acid synthesis is a stark contrast to the cell wall-targeted mechanism of echinocandins.

| Antifungal Class | Primary Target | Mechanism of Action | Effect on Fungi |

|---|---|---|---|

| Echinocandins (e.g., this compound) | β-(1,3)-D-glucan synthase | Inhibition of cell wall synthesis taylorandfrancis.comtandfonline.com | Fungicidal (most Candida) / Fungistatic (Aspergillus) taylorandfrancis.comoup.com |

| Azoles | Lanosterol 14-α-demethylase | Inhibition of ergosterol biosynthesis nih.govresearchgate.net | Fungistatic ebsco.com |

| Polyenes | Ergosterol in the cell membrane | Direct membrane disruption by forming pores nih.govebsco.com | Fungicidal |

| Flucytosine | DNA and RNA synthesis | Inhibition of nucleic acid synthesis oup.comdrugbank.com | Fungistatic/Fungicidal (depending on organism and concentration) |

Advanced Methodologies for Mechanistic Comparison

Advanced laboratory techniques are crucial for delineating the subtle and complex mechanisms of action that distinguish different antifungal agents. Methodologies focusing on the global protein expression (proteomics) and observable changes in fungal cell structure (morphology) provide deep insights into how a compound like this compound interacts with the fungal cell compared to other drug classes.

Proteomics-Based Differentiation of Antifungal Drug Classes

Proteomics, the large-scale study of an organism's entire protein profile, offers a powerful method for characterizing the mechanism of action of antifungal compounds. researchgate.net By analyzing the changes in protein expression within a fungal cell after exposure to a drug, researchers can map the cellular pathways that are affected. researchgate.netharvard.edu This approach provides a comprehensive fingerprint of a drug's impact, enabling the differentiation of antifungal classes based on their unique proteomic signatures. harvard.eduelifesciences.org

The general workflow involves exposing the target fungus to sublethal concentrations of an antifungal agent. Subsequently, cellular proteins are extracted and analyzed using techniques like two-dimensional gel electrophoresis (2-DE) coupled with mass spectrometry (MS) for protein identification. researchgate.net This allows for the quantification of differentially expressed proteins—those that are up-regulated, down-regulated, or newly expressed in response to the drug. researchgate.net

For example, studies on various antifungal agents have revealed distinct proteomic responses:

Azoles , which target ergosterol biosynthesis, induce changes in proteins related to membrane composition and stress responses. frontiersin.org

Polyenes like Amphotericin B, which disrupt membrane integrity by binding to ergosterol, cause the upregulation of proteins involved in oxidative stress response, reflecting the drug's induction of reactive oxygen species. nih.gov

Echinocandins , the class to which this compound is structurally related, are known inhibitors of (1,3)-β-D-glucan synthase. frontiersin.orgnih.gov A proteomics-based analysis would be expected to show alterations in proteins related to cell wall synthesis and integrity, compensatory stress pathways like the upregulation of chitin (B13524) synthesis enzymes, and cell cycle control proteins. researchgate.netnih.gov

While specific, large-scale proteomic studies detailing the global protein expression changes induced by this compound are not widely available in public research, the methodology provides a clear framework for its future characterization. By comparing the proteomic fingerprint of this compound with those of established drugs like caspofungin (an echinocandin), fluconazole (an azole), and Amphotericin B (a polyene), researchers could precisely classify its mechanism and identify potential secondary targets or unique cellular responses.

| Antifungal Class | Primary Mechanism | Commonly Observed Up-regulated Protein Families/Pathways | Commonly Observed Down-regulated Protein Families/Pathways |

|---|---|---|---|

| Polyenes (e.g., Amphotericin B) | Binds to ergosterol, disrupts membrane integrity nih.gov | Oxidative stress response, Heat shock proteins nih.gov | Ergosterol biosynthesis, General metabolic pathways |

| Azoles (e.g., Fluconazole) | Inhibits ergosterol synthesis nih.gov | Efflux pumps, Sterol biosynthesis (compensatory) nih.gov | Ergosterol pathway enzymes (downstream of target) |

| Echinocandins (e.g., Caspofungin, this compound-like) | Inhibits (1,3)-β-D-glucan synthesis nih.gov | Chitin synthesis, Cell wall integrity (PKC-MAPK pathway) proteins nih.gov | Proteins related to normal cell wall construction |

Morphological Response Assays for Comparative Antifungal Action

Observing the morphological changes in fungi upon exposure to antifungal agents is a fundamental method for comparing their mechanisms of action. The transition between yeast and hyphal forms is a key virulence factor for dimorphic fungi like Candida albicans, and different drug classes can interfere with this process in distinct ways. nih.govoup.com

This compound, an echinocandin-like lipopeptide, has been shown to have a pronounced effect on fungal morphology. nih.govoup.com

Inhibition of Morphogenetic Transformation: Studies on C. albicans show that this compound preferentially inhibits the transformation from the yeast form to the hyphal form at concentrations below its minimum inhibitory concentration (MIC). nih.govoup.com This effect is characteristic of agents that disrupt cell wall integrity, such as the echinocandins. nih.gov The prevention of hyphal formation may be linked to alterations in cell wall composition, including a decrease in β-glucans and a compensatory increase in chitin content. nih.gov

Comparison with Other Antifungals: When compared to other drug classes, this compound's effect is distinct. Fungicidal agents like Amphotericin B and the echinocandin aculeacin also preferentially inhibit hyphal transformation. oup.com In contrast, fungistatic agents like the azoles are less effective at inhibiting the hyphal form and primarily act by inhibiting the growth of the yeast form. oup.com

Effects on Aspergillus fumigatus: In studies with Aspergillus fumigatus, sub-MIC levels of this compound caused significant morphological changes. The fungal cells were observed to be much shorter and malformed compared to untreated cells. nih.gov

These morphological assays, often involving microscopy, provide a direct visual assessment of the drug's impact on fungal growth and development. The ratio of a drug's ability to inhibit growth versus its ability to inhibit morphogenetic transformation can serve as a quantitative measure to differentiate antifungal agents. oup.com

| Antifungal Agent | Agent Class | Primary Mode of Action | Relative Potency |

|---|---|---|---|

| This compound | Echinocandin-like Lipopeptide | Inhibits cell wall integrity oup.com | Preferentially inhibits morphogenetic transformation |

| Amphotericin B | Polyene | Disrupts membrane integrity oup.com | Preferentially inhibits morphogenetic transformation |

| Aculeacin | Echinocandin | Inhibits cell wall integrity oup.com | Preferentially inhibits morphogenetic transformation |

| Tunicamycin | Nucleoside antibiotic | Inhibits N-linked glycosylation | Approximately equal effects on growth and transformation |

| Azoles (general) | Azole | Inhibits ergosterol synthesis oup.com | Primarily inhibits yeast form growth |

常见问题

Q. How can mixed-methods approaches enhance understanding of this compound’s clinical potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。